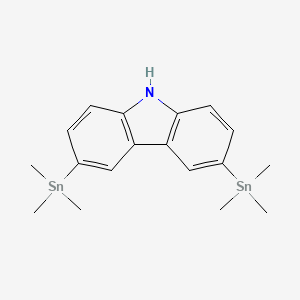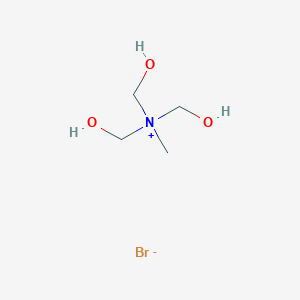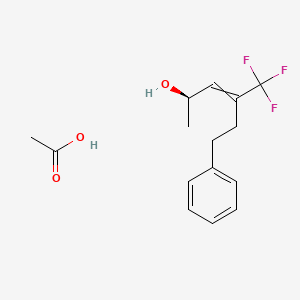
acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound with a complex structure that includes a phenyl group, a trifluoromethyl group, and an enol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol typically involves multiple steps, including the formation of the enol and the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone to form an enol.
Friedel-Crafts Alkylation: This step introduces the phenyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The enol group may participate in hydrogen bonding and other interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexen-1-ol, acetate, (Z)-: A related compound with a similar enol structure but lacking the phenyl and trifluoromethyl groups.
3-Hexanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability
Propriétés
Numéro CAS |
821799-28-4 |
|---|---|
Formule moléculaire |
C15H19F3O3 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |
InChI |
InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clé InChI |
BQFKQIZDKIEZFP-HNCPQSOCSA-N |
SMILES isomérique |
C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
SMILES canonique |
CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
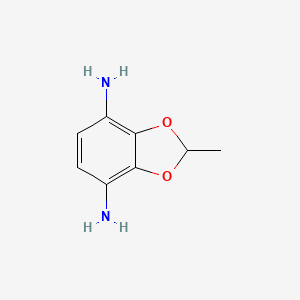
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
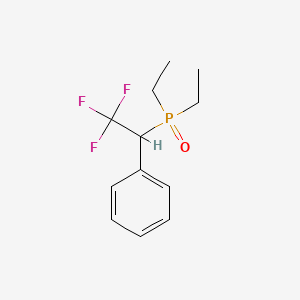
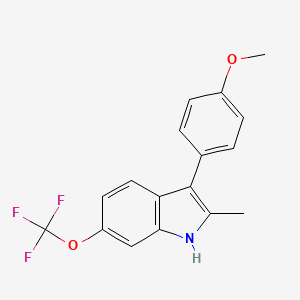
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
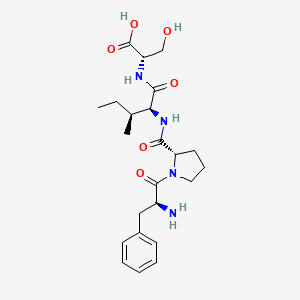
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
